molecular formula C19H41NSn B14314904 1-[3-(Tributylstannyl)propyl]pyrrolidine CAS No. 105941-85-3

1-[3-(Tributylstannyl)propyl]pyrrolidine

Cat. No.: B14314904
CAS No.: 105941-85-3
M. Wt: 402.2 g/mol
InChI Key: HSTNNVFDSUXJQE-UHFFFAOYSA-N
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Description

1-[3-(Tributylstannyl)propyl]pyrrolidine is an organotin compound that features a pyrrolidine ring attached to a propyl chain, which is further bonded to a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Tributylstannyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable stannylating agent. One common method is the reaction of pyrrolidine with 3-bromopropyltributylstannane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Tributylstannyl)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form organotin oxides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Hydrocarbons and stannanes.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-[3-(Tributylstannyl)propyl]pyrrolidine has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of more complex organotin compounds.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a ligand for metal-based drugs.

    Material Science: It is used in the preparation of organotin-based materials with unique properties.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of 1-[3-(Tributylstannyl)propyl]pyrrolidine involves its interaction with molecular targets through the stannyl group. The stannyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the pyrrolidine ring can interact with biological targets, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Trimethylstannyl)propyl]pyrrolidine
  • 1-[3-(Triethylstannyl)propyl]pyrrolidine
  • 1-[3-(Triphenylstannyl)propyl]pyrrolidine

Uniqueness

1-[3-(Tributylstannyl)propyl]pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. The bulkiness and electron-donating nature of the tributyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and catalysis.

Properties

CAS No.

105941-85-3

Molecular Formula

C19H41NSn

Molecular Weight

402.2 g/mol

IUPAC Name

tributyl(3-pyrrolidin-1-ylpropyl)stannane

InChI

InChI=1S/C7H14N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h1-7H2;3*1,3-4H2,2H3;

InChI Key

HSTNNVFDSUXJQE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCN1CCCC1

Origin of Product

United States

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